5-Cyclopentylpiperidine-2-carboxylic acid
Description
5-Cyclopentylpiperidine-2-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with a cyclopentyl group at the 5-position and a carboxylic acid moiety at the 2-position. This compound is structurally characterized by the fusion of a five-membered cyclopentyl ring to a six-membered piperidine ring, creating a rigid, lipophilic scaffold.
Properties
IUPAC Name |
5-cyclopentylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPCRPHTKOLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclopentanone and piperidine, the compound can be synthesized through a series of steps involving condensation, reduction, and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Cyclopentylpiperidine-2-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Scientific Research Applications
5-Cyclopentylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopentylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-cyclopentylpiperidine-2-carboxylic acid with structurally analogous compounds, focusing on molecular properties, substituents, and applications:
Key Structural and Functional Differences:
Core Ring System: 5-Cyclopentylpiperidine-2-carboxylic acid uses a piperidine ring, whereas 2-(cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1552917-07-3) employs a pyrimidine ring. The indole-based analog (CAS: 1120332-41-3) introduces a fused bicyclic system, which may confer fluorescence or π-stacking capabilities absent in the piperidine variant .
Substituent Effects :
- Replacing the cyclopentyl group with cyclohexyl (as in 5-cyclohexyl-2-piperidinecarboxylic acid) increases steric bulk and lipophilicity, which could influence membrane permeability or target binding .
- The butyl chain in 5-butylpyridine-2-carboxylic acid introduces linear hydrophobicity, contrasting with the cyclic hydrophobicity of the cyclopentyl group .
Limitations and Discrepancies in Data
- The molecular formula provided for 5-cyclopentylpiperidine-2-carboxylic acid hydrochloride (C₅H₁₀ClN₃O₂) appears inconsistent with the expected structure (likely a typo; the correct formula should include more carbons from the cyclopentyl and piperidine groups). Further verification from primary literature is recommended.
Biological Activity
5-Cyclopentylpiperidine-2-carboxylic acid (CPPC) is a compound that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with CPPC, supported by diverse research findings.
Chemical Structure and Properties
5-Cyclopentylpiperidine-2-carboxylic acid is characterized by its piperidine ring structure, which is known for its versatility in pharmacology. The molecular formula is , with a molecular weight of approximately 177.26 g/mol. The compound's structure allows it to interact with various biological targets, influencing its activity profile.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to CPPC exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes. For instance, studies on related piperidine derivatives suggest that they can increase membrane permeability, leading to cell death in bacteria . This property may be attributed to the lipophilicity and pKa values of the compound, which are crucial for its bactericidal effects .
2. Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. CPPC has shown potential as a modulator of dopamine pathways, which may contribute to its effects on mood and cognition. The interaction with dopamine receptors could position CPPC as a candidate for further research in treating neurodegenerative diseases .
3. Anticancer Activity
The anticancer potential of CPPC is another area of interest. Compounds in this class have been identified as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis . In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that CPPC may exhibit similar properties.
The mechanisms through which CPPC exerts its biological effects include:
- Membrane Disruption: By increasing membrane permeability, CPPC can lead to cellular dysfunction and death in microbial cells.
- Neurotransmitter Modulation: Its interaction with dopamine receptors may enhance dopaminergic signaling, potentially alleviating symptoms associated with disorders like Parkinson's disease.
- Gene Regulation: As an HDAC inhibitor, CPPC may alter the expression of genes involved in tumor suppression and cell proliferation.
Case Studies
Several case studies have explored the biological activity of piperidine derivatives:
- Case Study 1: A study investigating the antimicrobial efficacy of various piperidine derivatives found that modifications at the carboxylic acid position significantly enhanced activity against Gram-positive bacteria .
- Case Study 2: Research on neuropharmacological applications highlighted a derivative of CPPC that demonstrated improved cognitive function in animal models by enhancing dopaminergic transmission .
Data Summary
The following table summarizes key findings related to the biological activity of 5-Cyclopentylpiperidine-2-carboxylic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
